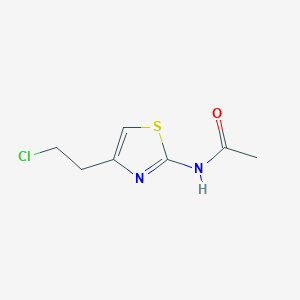

2-Acetylamino-4-(2-chloroethyl)thiazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C7H9ClN2OS |

|---|---|

分子量 |

204.68 g/mol |

IUPAC 名称 |

N-[4-(2-chloroethyl)-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C7H9ClN2OS/c1-5(11)9-7-10-6(2-3-8)4-12-7/h4H,2-3H2,1H3,(H,9,10,11) |

InChI 键 |

XGJMHOIOVBOVLW-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=NC(=CS1)CCCl |

产品来源 |

United States |

Significance of Thiazole Containing Heterocyclic Compounds in Drug Discovery

Thiazole (B1198619) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. wisdomlib.orgglobalresearchonline.net This structural motif is not only a component of natural products like vitamin B1 (thiamine) but also serves as a foundational scaffold in a multitude of synthetic compounds with significant therapeutic value. researchgate.net The versatility of the thiazole ring allows for structural modifications at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. globalresearchonline.netbohrium.com

The significance of thiazole-containing compounds in drug discovery is underscored by their wide array of biological activities. wisdomlib.orgnih.gov Derivatives of this scaffold have been extensively investigated and have shown potential in treating a diverse range of diseases. bohrium.com This broad-spectrum activity has established the thiazole nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net

Table 1: Reported Pharmacological Activities of Thiazole Derivatives

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Anticancer/Antitumor | Oncology |

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Antidiabetic | Metabolic Disorders |

| Antioxidant | Various |

| Antitubercular | Infectious Diseases |

| Antimalarial | Infectious Diseases |

| Antihypertensive | Cardiovascular Diseases |

This table summarizes the diverse pharmacological activities reported for various thiazole-containing compounds in scientific literature. wisdomlib.orgnih.govkuey.net

Overview of the 2 Aminothiazole Scaffold in Bioactive Molecules

Within the broad class of thiazoles, the 2-aminothiazole (B372263) moiety is a particularly noteworthy structural unit in the development of bioactive molecules. mdpi.com This scaffold is a cornerstone for the synthesis of numerous compounds, including sulfur drugs, biocides, and fungicides. nih.gov Its presence is a characteristic feature in many clinically significant drugs, highlighting its importance in medicinal chemistry. nih.gov

The 2-aminothiazole core is considered an active pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. mdpi.comnih.gov The amino group at the 2-position serves as a versatile handle for synthetic modification, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic properties. nih.govresearchgate.net This adaptability has made the 2-aminothiazole scaffold a frequent target of investigation in drug discovery programs. mdpi.comnih.gov

Table 2: Examples of Marketed Drugs and Bioactive Compounds Containing the 2-Aminothiazole Scaffold

| Compound Name | Therapeutic Class |

|---|---|

| Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) |

| Alpelisib | Anticancer (PI3K Inhibitor) |

| Famotidine | H2 Receptor Antagonist (for ulcers and GERD) |

| Cefdinir | Antibiotic (Cephalosporin) |

| Meloxicam | Nonsteroidal Anti-inflammatory Drug (NSAID) |

This table lists some well-known drugs and bioactive compounds that feature the 2-aminothiazole core structure, demonstrating its clinical relevance. nih.gov

Rationale for Academic Investigation into 2 Acetylamino 4 2 Chloroethyl Thiazole and Its Analogues

Classical and Contemporary Approaches to Thiazole Ring Synthesis

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions and cyclization strategies available to chemists. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiazole core.

Hantzsch Reaction and its Application to 2-Aminothiazole Precursors

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most common and versatile methods for constructing the thiazole ring. chemicalbook.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, typically thiourea (B124793), to yield a 2-aminothiazole. chemicalbook.comfrontiersin.orgnih.gov

The general mechanism involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The reaction is widely applicable and can be carried out under various conditions, including in ethanol (B145695) or under microwave irradiation, which can lead to shorter reaction times and improved yields. derpharmachemica.com

For the specific synthesis of the precursor to this compound, namely 4-(2-chloroethyl)thiazol-2-amine , the Hantzsch reaction would require the corresponding α-haloketone, 1,4-dichlorobutan-2-one , to be reacted with thiourea.

Table 1: Hantzsch Reaction for 4-(2-chloroethyl)thiazol-2-amine

| Reactant 1 | Reactant 2 | Product |

| 1,4-Dichlorobutan-2-one | Thiourea | 4-(2-chloroethyl)thiazol-2-amine |

Cyclization Reactions for Thiazole Formation

Beyond the classical Hantzsch synthesis, other cyclization strategies have been developed for thiazole formation. These contemporary methods often provide alternative routes to substituted thiazoles that may be inaccessible through the Hantzsch reaction or offer milder reaction conditions. For example, some modern approaches utilize solid-phase synthesis techniques, which can simplify purification processes.

One such alternative involves the reaction of thioamides with appropriately substituted reagents. For instance, the reaction of a thioamide with 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones under microwave heating is a known method for producing substituted thiazoles. While structurally different from the target compound, this illustrates the adaptability of cyclization reactions in building complex thiazole systems.

Introduction of Substitutions onto the Thiazole Core

Introducing substituents at specific positions on the thiazole ring is crucial for creating analogues and tuning the properties of the molecule. The 4-(2-chloroethyl) group on the target compound can be incorporated either by using a pre-functionalized starting material in a cyclization reaction, as described in the Hantzsch synthesis with 1,4-dichlorobutan-2-one, or by modifying the thiazole core after its formation.

A multi-step synthetic route has been reported for a related compound, 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester. google.com This complex pathway begins with 2-(2-aminothiazol-4-yl)acetic ether and involves several stages:

Diazotization and halogenation to replace the 2-amino group.

Reduction of the ester group.

A carbonyl insertion reaction.

Finally, a chlorination reaction using thionyl chloride to form the 2-chloroethyl group from a hydroxyethyl (B10761427) precursor. google.com

This highlights a contemporary, albeit more intricate, strategy for introducing the desired C4-substituent, which contrasts with the more direct, classical Hantzsch approach.

Strategic Derivatization for the 2-Acetylamino Moiety

The final step in the synthesis of this compound is the introduction of the acetyl group onto the 2-amino function of the thiazole precursor. This is a standard N-acetylation reaction.

N-Acetylation of 2-Aminothiazole Scaffolds

The 2-amino group of the thiazole ring can be readily acylated to form the corresponding amide. This transformation is a common step in the synthesis of many biologically active thiazole-containing compounds. The reaction typically proceeds by treating the 2-aminothiazole precursor with an acetylating agent in the presence of a base or under conditions that promote the reaction. nih.govnih.gov

Reaction Pathways Involving Acetyl Chloride or Acetic Anhydride (B1165640)

The N-acetylation of 2-aminothiazoles is most commonly achieved using either acetyl chloride or acetic anhydride as the acetylating agent. nih.gov

Using Acetyl Chloride: The reaction of a 2-aminothiazole with acetyl chloride is an effective method for N-acetylation. ijpsr.comresearchgate.net This reaction is typically carried out in an inert solvent, often in the presence of a base such as triethylamine (B128534) or potassium carbonate to neutralize the hydrochloric acid byproduct. ijpsr.com For example, 2-aminothiazole can be reacted with chloroacetyl chloride in chloroform (B151607) with potassium carbonate. ijpsr.comresearchgate.net

Using Acetic Anhydride: Acetic anhydride is another widely used reagent for this transformation. nih.gov The reaction can be performed under various conditions, including solvent-free conditions or in solvents like ethyl alcohol. The acetylation of 2-amino-4-phenylthiazole (B127512) with acetic anhydride, for instance, yields the corresponding N-acetyl compound. nih.gov

The choice between acetyl chloride and acetic anhydride often depends on the specific substrate, desired reaction conditions, and scale of the synthesis. Both methods are well-established for the efficient conversion of 2-aminothiazoles to their 2-acetylamino derivatives.

Table 2: N-Acetylation of 4-(2-chloroethyl)thiazol-2-amine

| Precursor | Acetylating Agent | Product |

| 4-(2-chloroethyl)thiazol-2-amine | Acetyl Chloride | This compound |

| 4-(2-chloroethyl)thiazol-2-amine | Acetic Anhydride | This compound |

Approaches for Introducing the 4-(2-chloroethyl) Side Chain

The introduction of the 4-(2-chloroethyl) side chain onto the thiazole ring is a critical step in the synthesis of the target compound. This can be achieved through various halogenation and alkylation techniques.

Direct halogenation of the thiazole ring and subsequent functionalization are common strategies. Thiazole itself is generally resistant to bromination under normal conditions, often requiring high temperatures. ias.ac.in However, the presence of activating groups can facilitate substitution. For instance, the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in an acidic medium is a key step in preparing α-bromoketone derivatives, which are versatile intermediates. nih.gov

The introduction of a chloroethyl group can be accomplished through several routes. One method involves the reaction of appropriate thiazole precursors with chlorinating agents or the introduction of the chloroethyl group via alkylation reactions. ontosight.ai A related synthesis involves the chlorination of a mixture of cis and trans isomers of 3-chloro-1-propenylisothiocyanates to yield 2-chloro-5-chloromethylthiazole. semanticscholar.org Another approach involves the reaction of 2-aminothiazole with 1-bromo-2-chloroethane, which results in the formation of 2-[(2-chloroethyl) amino]thiazole. nih.gov This intermediate can then be used in further synthetic steps.

| Starting Material | Reagent(s) | Product | Reference |

| 5-acetyl-4-methyl-2-(methylamino)thiazole | Bromine / Acidic Medium | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | nih.gov |

| 3-chloro-1-propenylisothiocyanate | Chlorinating agent | 2-chloro-5-chloromethylthiazole | semanticscholar.org |

| 2-aminothiazole | 1-bromo-2-chloroethane | 2-[(2-chloroethyl) amino]thiazole | nih.gov |

2-Chloroethyl isocyanate serves as a valuable reagent for introducing the N-(2-chloroethyl)carbamoyl group, which can be a precursor to the desired side chain or other functional groups. While direct application to thiazole synthesis is specific, its reactivity is well-documented. For example, 2-chloroethyl isocyanate has been reacted with carbazole (B46965) alcohol compounds in the presence of triethylamine in dichloromethane (B109758) to form carbamate (B1207046) derivatives. researchgate.net This reaction typically involves the dropwise addition of the isocyanate to a solution of the alcohol at 0-5°C, followed by stirring at room temperature. researchgate.net

In a related synthesis, 2-chloroethyl isothiocyanate can react with a thiol (like mercapto-propylisobutyl POSS) in the presence of a base such as potassium carbonate to form a five-membered N,S-heterocyclic thiazoline (B8809763) ring. mdpi.com This highlights the utility of chloroethyl is(othi)ocyanates in constructing heterocyclic systems that can be precursors to thiazoles.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Carbazole alcohol | 2-Chloroethyl isocyanate | Triethylamine, Dichloromethane, 0-5°C to RT | Carbamate derivative | researchgate.net |

| Mercapto-propylisobutyl POSS | 2-chloroethyl isothiocyanate | K2CO3, Toluene (reflux) | Thiazoline ring | mdpi.com |

Synthesis of Key Intermediates and Advanced Analogues

The construction of the target molecule and its analogues often relies on the preparation of key building blocks and multi-step synthetic pathways.

Chloroacetamide derivatives of thiazoles are crucial intermediates for building more complex molecules. The synthesis of N-(4-(substituted)-thiazol-2-yl)-2-chloroacetamide is a common strategy. This is typically achieved through the amidation of a 2-aminothiazole derivative with chloroacetyl chloride. For instance, 2-aminothiazole can be reacted with chloroacetyl chloride in dry benzene (B151609) to produce 2-chloroacetamidothiazole. researchgate.net The reaction often involves removing excess chloroacetyl chloride by distillation and washing the residue with aqueous sodium bicarbonate. researchgate.net

This approach has been used to synthesize a variety of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. nih.govresearchgate.net The general procedure involves reacting a 2-amino-4-arylthiazole with chloroacetyl chloride in a suitable solvent like DMF, often in the presence of a base like triethylamine (TEA) at low temperatures (0–5 °C). researchgate.net These chloroacetamide intermediates are then used to synthesize further derivatives by reacting them with various nucleophiles. ekb.egresearchgate.net

General Synthesis of N-(Thiazol-2-yl)-2-chloroacetamide:

Step 1 (Hantzsch Reaction): An α-bromoketone (e.g., p-bromoacetophenone) is reacted with thiourea in ethanol under reflux to form the 2-amino-4-arylthiazole intermediate. nih.govresearchgate.net

Step 2 (Amidation): The 2-aminothiazole derivative is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) and a solvent (e.g., DMF) at low temperatures to yield the final chloroacetamide product. nih.govresearchgate.net

The synthesis of thiazoles can be effectively achieved through the formation and subsequent conversion of thiazoline intermediates. Thiazolines are dihydro-1,3-thiazole derivatives that can be oxidized or can undergo elimination to form the aromatic thiazole ring. nih.gov

A common method for synthesizing thiazolines is the condensation reaction of a thioamide with an appropriate electrophile, such as ethyl 4-bromocrotonate. nih.govresearchgate.net This reaction can proceed via a domino mechanism involving an SN2 reaction followed by an intramolecular Michael addition to form the thiazoline ring. researchgate.net The thiazoline derivative can then be converted to a thiazole. For example, oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can aromatize the thiazoline ring to a thiazole. nih.gov

| Thioamide Derivative | Electrophile | Reaction Type | Intermediate | Conversion Method | Final Product | Reference |

| Various Thioamides | Ethyl 4-bromocrotonate | Domino (SN2, Michael Addition) | Thiazoline | Oxidation (DDQ) | Thiazole | nih.govresearchgate.net |

| Cysteamine/Cysteine | Carboxylic Acids | Condensation | Thiazoline | - | Thiazoline | nih.gov |

The creation of novel and complex thiazole derivatives often requires multi-step synthetic sequences. A foundational and widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govsci-hub.se This method, while classic, has been modified and improved to increase yields and broaden substrate scope. sci-hub.se

Modern multi-step strategies often involve building the thiazole ring and then performing further functionalization. For example, a synthetic route to novel hydrazinyl-1,3-thiazole derivatives starts with reacting thiosemicarbazide (B42300) with various aldehydes to form thiosemicarbazone derivatives. These intermediates are then cyclized with substituted phenacyl bromides to afford the target thiazoles. nih.gov

Another multi-step approach involves the initial synthesis of a core thiazole structure, such as 2-amino-4-arylthiazole, followed by a series of reactions to build more complex side chains. This can include acetylation, reaction with chloroacetyl chloride to form an active intermediate, and subsequent reaction with other reagents to create diverse analogues. mdpi.com These strategies allow for the systematic modification of the thiazole scaffold at various positions to generate libraries of compounds for further investigation. nih.govmdpi.com

Example of a Multi-Step Synthesis:

Thiosemicarbazone Formation: Reaction of thiosemicarbazide with an aldehyde in ethanol with a catalytic amount of acetic acid. nih.gov

Hantzsch Cyclization: Heterocyclization of the thiosemicarbazone with a substituted phenacyl bromide to form the 4-aryl-2-hydrazinylthiazole core. nih.gov

Further Derivatization: Modification of the hydrazinyl or other functional groups to produce advanced analogues.

Parallel Synthesis for Library Generationnih.gov

Parallel synthesis has emerged as a highly efficient strategy for the rapid generation of large collections of organic compounds for drug discovery. mdpi.com This methodology allows for the simultaneous synthesis of a library of structurally related compounds, facilitating the exploration of structure-activity relationships. For thiazole derivatives, including analogues of this compound, solution-phase and solid-phase parallel synthesis techniques have been successfully employed.

A common approach involves the Hantzsch thiazole synthesis, which condenses an α-haloketone with a thiourea. mdpi.comderpharmachemica.com This method is well-suited for parallel synthesis due to the wide availability of diverse starting materials. In this framework, libraries of 2-aminothiazoles can be generated by reacting various α-haloketones with a common thiourea, or vice versa. The resulting 2-amino group can then be acylated in a subsequent step to yield a library of N-acylated thiazoles.

One documented procedure for the parallel solution-phase synthesis of a 2-aminothiazole library utilized a fully automated synthesizer. nih.gov This system handled the reaction, work-up, and isolation of the compounds, yielding products in good yields and excellent purities without the need for further purification. nih.gov This high-throughput approach is instrumental in generating large libraries for screening purposes.

Solid-phase synthesis offers another powerful platform for generating thiazole libraries. nih.gov In one strategy, a core thiazole skeleton is assembled on a solid support. This resin-bound intermediate can then be subjected to various reactions to introduce diversity at different positions of the thiazole ring. For instance, a 2,4,5-trisubstituted thiazole library was prepared via a cyclization reaction with a carbamimidothioate linker on a solid support. nih.gov The resin-bound core was further modified with diverse amines, alkyl halides, and acid chlorides to create three points of diversity. nih.gov

The generation of a piperazine-tethered thiazole library highlights the modularity of these synthetic routes. In this work, 4-chloromethyl-2-aminothiazoles were reacted with piperazine, followed by acylation with a variety of carboxylic acids to produce a diverse library of compounds. mdpi.com

Table 1: Methodologies in Parallel Synthesis of Thiazole Libraries

| Synthesis Type | Key Features | Application Example | Reference |

|---|---|---|---|

| Solution-Phase | Fully automated synthesis, work-up, and isolation. | Generation of a 2-aminothiazole combinatorial library. | nih.gov |

| Solid-Phase | Core skeleton built on a resin, allowing for sequential modification. | Synthesis of 2,4,5-trisubstituted thiazole derivatives. | nih.gov |

| Solid-Phase | Use of a linker to attach the initial substrate to the resin. | Preparation of piperazine-tethered thiazole compounds. | mdpi.com |

Green Chemistry and Process Optimization in Thiazole Synthesismdpi.comorganic-chemistry.org

In recent years, significant efforts have been directed towards developing more environmentally friendly and sustainable methods for the synthesis of thiazole derivatives. bepls.comresearchgate.net These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net Key areas of focus include the use of green solvents, alternative energy sources like microwave and ultrasound, and the development of reusable catalysts. bepls.comresearchgate.net

Conventional methods for thiazole synthesis, such as the Hantzsch reaction, often use toxic haloketones and volatile organic solvents. bepls.com Green alternatives seek to replace these components. For example, polyethylene (B3416737) glycol (PEG) has been identified as an effective and green reaction medium, sometimes acting as a phase-transfer catalyst and allowing reactions to proceed at room temperature. bepls.com Water has also been employed as a green solvent for the synthesis of certain thiazole derivatives. bepls.com

Process optimization often involves exploring catalyst-free reactions or developing highly efficient and recyclable catalysts. One study reported a simple, catalyst-free method for synthesizing 2-aminothiazoles from α-diazoketones and thiourea in PEG-400. bepls.com Another approach utilized silica-supported tungstosilisic acid as a reusable catalyst for a one-pot, multi-component synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. bepls.com The use of magnetic nanoparticles as a catalyst support has also been investigated, allowing for easy and quick separation of the catalyst from the reaction mixture using an external magnetic field. researchgate.netresearchgate.net

The use of microwave irradiation and ultrasonic synthesis represents another pillar of green chemistry in this field. researchgate.netresearchgate.net These techniques can significantly reduce reaction times, increase yields, and often lead to cleaner reactions with fewer by-products compared to conventional heating methods. bepls.com For instance, a microwave-assisted method for the rapid synthesis of hydrazinyl thiazoles was reported to be environmentally benign and efficient. bepls.com

Table 2: Green Chemistry Approaches in Thiazole Synthesis

| Green Approach | Principle | Example Application | Benefits | Reference |

|---|---|---|---|---|

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Using Polyethylene Glycol (PEG) or water as the reaction medium. | Reduced toxicity and environmental impact. | bepls.com |

| Alternative Energy | Using microwave irradiation or ultrasound to accelerate reactions. | Microwave-assisted synthesis of hydrazinyl thiazoles. | Shorter reaction times, higher yields, fewer by-products. | bepls.comresearchgate.net |

| Reusable Catalysts | Employing catalysts that can be easily recovered and reused. | Silica-supported tungstosilisic acid; magnetic nanoparticle-based catalysts. | Reduced waste, lower cost, simplified purification. | bepls.comresearchgate.netresearchgate.net |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. | Synthesis of 2-aminothiazoles from α-diazoketones in PEG-400. | Simplified procedure, avoids catalyst toxicity and cost. | bepls.com |

| Multi-component Reactions | Combining multiple starting materials in a single step to build complex molecules. | One-pot synthesis of thiazole derivatives. | Increased efficiency, reduced waste from intermediate purification steps. | bepls.com |

By integrating these parallel synthesis and green chemistry principles, the development of this compound and its analogues can be pursued in a manner that is both highly efficient and environmentally responsible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound and its analogues, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. Advanced 2D NMR techniques such as COSY, HMQC, and HMBC can further establish connectivity between atoms. ipb.pt

In the ¹H NMR spectrum of a typical 2-acetylamino-4-(substituted)thiazole, the proton of the amide (NH) group is expected to appear as a singlet in the downfield region. ijper.org The protons of the acetyl group (CH₃) typically resonate as a singlet in the upfield region. The thiazole ring itself features a single proton at the 5-position (H-5), which appears as a singlet. For the 4-(2-chloroethyl) substituent, the two methylene (B1212753) groups (-CH₂-CH₂-Cl) would appear as two distinct triplets due to spin-spin coupling. For example, in the related compound 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide, the protons at the fourth and fifth positions of the thiazole ring resonate as doublet signals with a coupling constant (J) of 4.00 Hz at 7.01 and 7.51 ppm, respectively. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbon atom of the carbonyl group (C=O) in the acetylamino moiety is typically found in the highly deshielded region of the spectrum. The three carbon atoms of the thiazole ring (C2, C4, and C5) have characteristic chemical shifts. For instance, in one thiazole derivative, the C5, C4, and C2 carbons of the thiazole ring gave signals at δC = 94.49 ppm, 135.13 ppm, and 164.14 ppm, respectively. nih.gov The carbons of the acetyl group and the 2-chloroethyl side chain would appear in the more shielded, aliphatic region of the spectrum. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents expected values based on data from analogous compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Thiazole-H5 | ~7.0-7.5 (s) | ~110-120 |

| Thiazole-C2 | - | ~160-165 |

| Thiazole-C4 | - | ~145-155 |

| NH (amide) | ~10.5-12.0 (s) | - |

| C=O (amide) | - | ~168-172 |

| CH₃ (acetyl) | ~2.1-2.5 (s) | ~20-25 |

| -CH₂- (ethyl) | ~3.0-3.5 (t) | ~30-35 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound and its analogues, the IR spectrum reveals several characteristic absorption bands. The N-H stretching vibration of the secondary amide in the acetylamino group typically appears as a distinct band in the region of 3100-3300 cm⁻¹. nih.gov The C=O stretching vibration of the amide (Amide I band) is one of the most intense peaks in the spectrum, usually observed in the range of 1650-1690 cm⁻¹. nih.gov

The thiazole ring itself contributes to a series of characteristic absorptions. The C=N stretching vibration is typically found around 1610 cm⁻¹, while C=C stretching vibrations appear in the 1500-1550 cm⁻¹ region. nih.govresearchgate.net The C-S bond stretching within the heterocyclic ring can be observed at lower wavenumbers. researchgate.net The C-H stretching vibrations of the aromatic thiazole ring and the aliphatic ethyl and methyl groups are expected in the 2900-3100 cm⁻¹ range. nih.gov The presence of the chloroethyl group would be indicated by a C-Cl stretching band, typically in the 600-800 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Amide N-H | Stretching | 3100 - 3300 | nih.gov |

| Amide C=O | Stretching (Amide I) | 1650 - 1690 | nih.gov |

| Thiazole C=N | Stretching | ~1610 | nih.govresearchgate.net |

| Thiazole C=C | Stretching | 1500 - 1550 | nih.govresearchgate.net |

| Aliphatic C-H | Stretching | 2900 - 3000 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov

The fragmentation of thiazole derivatives under electron impact or other ionization methods can provide significant structural clues. dntb.gov.ua The fragmentation of the pyrimidine (B1678525) rings is often preceded by the fragmentation of the thiazole rings, indicating the relative stability of the pyrimidine moiety. sapub.org For this compound, likely fragmentation pathways could include:

Loss of the acetyl group (CH₃CO•) or ketene (B1206846) (CH₂=C=O).

Cleavage of the C-C bond in the ethyl side chain.

Loss of a chlorine radical (Cl•) or hydrogen chloride (HCl).

Fragmentation of the thiazole ring itself, a common process in the mass spectrometry of such heterocycles. dntb.gov.ua

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₇H₉ClN₂OS, MW ≈ 219.5 g/mol )

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| ~220/222 | [C₇H₉ClN₂OS]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| ~177/179 | [C₅H₆ClN₂S]⁺ | Loss of ketene (CH₂=C=O) from [M]⁺ |

| ~127 | [C₅H₆N₂S]⁺ | Loss of chloroethyl radical from [M]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to verify the compound's composition.

For a pure sample of this compound (C₇H₉ClN₂OS), the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should closely match the theoretically calculated values. This agreement provides strong evidence for the compound's identity and purity. ijper.org For instance, in the characterization of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the calculated elemental composition was C 62.51%, H 4.66%, N 4.05%, which was in close agreement with the found values of C 62.47%, H 4.61%, N 4.01%. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₇H₉ClN₂OS)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 38.29 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.13 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.15 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.76 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.29 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 14.60 |

| Total | | | 219.675 | 100.00 |

X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. This technique provides precise information on bond lengths, bond angles, dihedral angles, and intermolecular interactions, such as hydrogen bonding.

In the solid state, the conformation of the 2-chloroethyl side chain would be fixed, and its orientation relative to the thiazole ring could be determined. Furthermore, the analysis would reveal intermolecular hydrogen bonds, likely involving the amide N-H group as a donor and the amide C=O group or the thiazole nitrogen atom as acceptors, which dictate the crystal packing. nih.gov

Table 5: Illustrative Crystallographic Data for Thiazole Analogues

| Parameter | Example Compound 1: 2-(Boc-aminomethyl)-thiazole-4-carboxamide researchgate.net | Example Compound 2: 4-(2-Chloroethyl)morpholinium chloride researchgate.net |

|---|---|---|

| Formula | C₁₀H₁₅N₃O₃S | C₆H₁₃ClNO⁺·Cl⁻ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P1 |

| a (Å) | 8.169(2) | 6.9876 (3) |

| b (Å) | 8.878(2) | 8.1549 (4) |

| c (Å) | 9.423(2) | 8.6495 (3) |

| **α (°) ** | 67.24(3) | 63.530 (2) |

| **β (°) ** | 81.39(3) | 85.004 (3) |

UV-Vis Spectroscopy for Electronic Structure and Molecular Conformation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The thiazole ring is a chromophore that exhibits characteristic electronic transitions. The UV-Vis absorption spectrum of thiazole derivatives is typically dominated by intense π→π* transitions. researchgate.net For the parent thiazole molecule, these transitions result in strong absorption bands in the vacuum ultraviolet (VUV) region. researchgate.net The presence of substituents on the thiazole ring significantly influences the position and intensity of these absorption bands.

For this compound, the acetylamino group at the 2-position acts as an auxochrome. Its non-bonding electrons on the nitrogen atom can interact with the π-system of the thiazole ring, typically causing a bathochromic (red) shift of the absorption maximum (λmax) to a longer wavelength compared to the unsubstituted thiazole. The chloroethyl group at the 4-position is expected to have a much smaller effect on the electronic spectrum. The study of thiazole derivatives has shown that the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key factors in these electronic transitions. researchgate.net

Table 6: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide |

| 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole |

| 2-(tert-butyloxycarbonylaminomethyl)-1,3-thiazole-4-carboxamide |

| 4-(2-Chloroethyl)morpholinium chloride |

Biological Activities and Mechanistic Insights of 2 Acetylamino 4 2 Chloroethyl Thiazole and Its Analogues

In Vitro Pharmacological Evaluation

The therapeutic potential of thiazole-based compounds has been extensively explored, with a particular focus on their applications in oncology and infectious diseases. The core structure of 2-acetylamino-4-(2-chloroethyl)thiazole serves as a scaffold for a variety of analogues that have demonstrated significant biological activities in preclinical studies. These activities are largely attributed to the diverse substitutions possible on the thiazole (B1198619) ring, which modulate their interaction with biological targets.

Cytotoxic Activity against Human Cancer Cell Lines

Analogues of this compound have shown a broad spectrum of cytotoxic activity against various human cancer cell lines. The efficacy of these compounds is often influenced by the nature of the substituents on the thiazole ring.

For instance, a series of thiazole-amino acid hybrid derivatives were evaluated for their cytotoxic effects against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. While the parent 2-aminothiazole (B372263) compounds showed minimal to no cytotoxicity, their amino acid conjugates exhibited a marked increase in potency. nih.govrsc.org Notably, some hybrid compounds demonstrated stronger activity against HeLa and MCF-7 cell lines than the standard chemotherapeutic agent 5-Fluorouracil. nih.gov

In another study, newly synthesized 2-N-substituted amino-5-aryl-1,3-thiazole derivatives were tested against MCF-7 and HepG-2 cell lines, with some compounds showing good cytotoxic effects. researchgate.net Similarly, the cytotoxic potential of 2,4-disubstituted thiazole derivatives was assessed against HepG2, MCF-7, HCT116, and HeLa cell lines, revealing that several compounds had superior activity with IC50 values in the low micromolar range. nih.gov

Furthermore, chimeric thiazole–androstenone derivatives have been identified as potent growth suppressors of melanoma cell lines, with some compounds showing significant activity against SK-MEL-2. nih.gov The introduction of different substituents on the thiazole core has been shown to be crucial for enhancing the cytotoxic profile of these molecules. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Analogues

This table is interactive. You can sort and filter the data.

| Compound Type | Cell Line | IC50 / GI50 (µM) | Reference |

| Thiazole-amino acid hybrid | A549 | 8.02 | nih.gov |

| Thiazole-amino acid hybrid | HeLa | 6.51 | nih.gov |

| Thiazole-amino acid hybrid | MCF-7 | 6.84 | nih.gov |

| 2,4-disubstituted thiazole | HepG2 | 3.35 - 18.69 | nih.gov |

| 2,4-disubstituted thiazole | MCF-7 | 3.35 - 18.69 | nih.gov |

| 2,4-disubstituted thiazole | HCT116 | 3.35 - 18.69 | nih.gov |

| 2,4-disubstituted thiazole | HeLa | 3.35 - 18.69 | nih.gov |

| Thiobenzamide-derived thiazole | SK-MEL-28 | 1.32 | nih.gov |

| 2-arylamido-thiazole | L1210 | 0.2 - 1 | nih.gov |

| 2-alkylamido-thiazole | L1210 | 4 - 8 | nih.gov |

Inhibition of Tubulin Polymerization

A significant mechanism through which thiazole analogues exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. frontiersin.orgmdpi.com

Several novel series of 2,4-disubstituted thiazole derivatives have been developed as tubulin polymerization inhibitors. nih.govfrontiersin.org In one study, certain analogues demonstrated more potent inhibition of tubulin polymerization than the well-known inhibitor Combretastatin A-4 (CA-4), with IC50 values in the low micromolar range. nih.govfrontiersin.org For example, a particularly active compound showed an IC50 value of 2.00 ± 0.12 μM for tubulin polymerization inhibition, surpassing that of CA-4 (IC50 = 2.96 ± 0.18 μM). nih.gov Another series of thiazole-based chalcones also exhibited significant tubulin polymerization inhibitory activity. mdpi.com

These findings suggest that the thiazole scaffold can effectively replace the double bond in compounds like CA-4, maintaining the necessary conformation for binding to the colchicine (B1669291) site on tubulin and disrupting microtubule dynamics. mdpi.com

Table 2: Tubulin Polymerization Inhibition by this compound Analogues

This table is interactive. You can sort and filter the data.

| Compound Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Reference |

| 2,4-disubstituted thiazole | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 | nih.gov |

| 2,4-disubstituted thiazole | 2.38 ± 0.14 | Combretastatin A-4 | 2.96 ± 0.18 | nih.gov |

| 2,4-disubstituted thiazole | 2.95 ± 0.18 | Combretastatin A-4 | 2.96 ± 0.18 | nih.gov |

| Thiazole-based chalcone | 7.78 | Combretastatin A-4 | 4.93 | mdpi.com |

| Thiazole-acetamide derivative | 2.69 | Combretastatin A-4 | 8.33 | frontiersin.org |

| Thiazole-acetamide derivative | 3.62 | Combretastatin A-4 | 8.33 | frontiersin.org |

Enzyme Inhibition Assays

The versatility of the thiazole scaffold is further demonstrated by the ability of its derivatives to inhibit a range of enzymes implicated in various diseases.

Cyclooxygenases (COX-1, COX-2) and 5-Lipoxygenase (5-LOX): Thiazole and thiazolidinone derivatives have been investigated as inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade. nih.gov Certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Additionally, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized as direct 5-LOX inhibitors, with some compounds showing potent activity with IC50 values in the nanomolar range. nih.gov The development of dual COX-2/5-LOX inhibitors is a promising strategy for anti-inflammatory therapies with potentially improved safety profiles. nih.gov

Human Topoisomerases I and II: Some 2-(aminoacetylamino)thiazole derivatives have been suggested through docking simulations to target human topoisomerases I and II (hTopos I and II). researchgate.net Subsequent enzymatic assays confirmed that certain analogues could inhibit one or both of these enzymes, which are crucial for DNA replication and repair, making them attractive targets for anticancer drugs. researchgate.net

Antimicrobial Spectrum Analysis

Thiazole derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity. jocpr.comresearchgate.net

Antibacterial and Antifungal Activity: A study on novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles, which are structurally related to this compound, demonstrated significant antimicrobial activity. nih.govresearchgate.net These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. The tested bacteria included Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, and Escherichia coli. nih.govresearchgate.net The antifungal activity was assessed against Candida albicans and Candida glabrata. nih.govresearchgate.net The results indicated that these thiazole derivatives possess a significant level of antimicrobial activity. nih.govresearchgate.net

Antiplasmodial Activity: In addition to their antibacterial and antifungal properties, 2-aminothiazole derivatives have also been evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Research in this area has identified compounds with promising activity, highlighting the potential of the thiazole scaffold in the development of new antimalarial agents. researchgate.net

Molecular and Cellular Mechanisms of Action

Understanding the specific molecular interactions of this compound and its analogues is crucial for rational drug design and development.

Binding to Specific Biological Targets

The biological activities of thiazole derivatives are a direct consequence of their binding to specific molecular targets within cells. As discussed, a primary target for many anticancer thiazole analogues is tubulin. Molecular docking studies have shown that these compounds can effectively bind to the colchicine binding site of tubulin, leading to the disruption of microtubule formation. nih.govfrontiersin.org

Beyond tubulin, other biological targets have been identified. For instance, docking studies have suggested that certain thiazole derivatives can bind to the active sites of enzymes such as carbonic anhydrase IX, a target in cancer therapy. nih.gov The sulfonamide moiety in some of these analogues plays a key role in anchoring the molecule within the enzyme's active site. nih.gov While direct binding studies for this compound are limited, the collective evidence from its analogues strongly suggests that the thiazole core is a versatile pharmacophore capable of interacting with a diverse range of biological macromolecules.

Induction of Apoptosis

Thiazole derivatives are recognized for their capability to induce programmed cell death, or apoptosis, in cancer cells, which is a primary mechanism for their anti-cancer properties. nih.gov The induction of apoptosis by these compounds often involves the activation of key cellular pathways.

Research on novel 2-amino-5-benzylthiazole derivatives has shown their effectiveness in inducing apoptosis in human leukemia cells. ukrbiochemjournal.orgukrbiochemjournal.org These compounds were found to trigger the cleavage of PARP1 and caspase-3, key executioner molecules in the apoptotic cascade. ukrbiochemjournal.orgukrbiochemjournal.org Furthermore, they modulate the balance of pro- and anti-apoptotic proteins by increasing the levels of the pro-apoptotic Bim protein and decreasing the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.orgukrbiochemjournal.org This shift in the Bcl-2 family of proteins is a critical step in initiating the mitochondrial pathway of apoptosis. nih.gov

Studies on other thiazole analogues, such as certain bis-thiazole derivatives, have also demonstrated the ability to induce apoptosis through a mitochondrial-dependent pathway. nih.gov This is characterized by the upregulation of pro-apoptotic genes like Bax and a corresponding downregulation of anti-apoptotic genes such as Bcl-2. nih.gov For instance, one study found that a novel 1,3-thiazole analogue, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), exhibited significant cytotoxic activity towards breast cancer cells, which is indicative of its apoptosis-inducing potential. researchgate.net

The pro-apoptotic effects of various thiazole derivatives are summarized in the table below.

| Compound/Derivative | Cell Line | Key Apoptotic Events |

| 2,8-dimethyl-7-(3-trifluoromethyl-benzyl)pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one | Human leukemia cells | Induces PARP1 and caspase-3 cleavage, increases pro-apoptotic Bim, and decreases anti-apoptotic Bcl-2. ukrbiochemjournal.orgukrbiochemjournal.org |

| 7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one | Human leukemia cells | Induces PARP1 and caspase-3 cleavage, increases pro-apoptotic Bim, and decreases anti-apoptotic Bcl-2. ukrbiochemjournal.orgukrbiochemjournal.org |

| Bis-thiazole derivatives (e.g., 5a, 5b, 5f) | Ovarian cancer (KF-28) cells | Induces mitochondrial-dependent apoptosis by upregulating pro-apoptotic genes (Bax) and downregulating anti-apoptotic genes (Bcl-2). nih.gov |

| 2-[2-(4-(1H-1,2,4-Triazol-1-yl)benzylidene)hydrazinyl]-4-(4-nitrophenyl)thiazole | C6 rat glioma cells | Increases early and late apoptotic cell population by 18.3%. benthamdirect.com |

Modulation of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are critical signaling molecules that, at high levels, can induce cellular damage and trigger apoptosis. manipal.edu The modulation of ROS levels is a key strategy in cancer therapy, as tumor cells are often more susceptible to ROS-induced damage than normal cells. manipal.edu Some thiazole derivatives have been found to exert their anticancer effects by influencing the generation of ROS.

For example, the compound TH-39, a 2-aminothiazole analogue, is suggested to induce apoptosis through a ROS-mitochondrial apoptotic pathway. nih.gov This indicates that the compound may elevate intracellular ROS levels, leading to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade. The strategic increase of oxidative stress within cancer cells is a promising therapeutic approach, and thiazole derivatives appear to have potential in this area. manipal.edu

Effects on Mitochondrial Membrane Potential (MMP)

The mitochondrion plays a central role in the intrinsic pathway of apoptosis, and a key event in this process is the disruption of the mitochondrial membrane potential (MMP). nih.gov Several studies have demonstrated that thiazole derivatives can induce apoptosis by causing a significant decrease in MMP. benthamdirect.comresearchgate.net

For instance, a study on the effects of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) and 7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one (PP2) on murine lymphoma cells revealed that these compounds induced apoptotic changes. ukrbiochemjournal.org Fluorescent microscopy showed a significant decrease in mitochondrial potential following incubation with PP2, suggesting that mitochondria are involved in the cytotoxic action of these thiazole derivatives. ukrbiochemjournal.org

Similarly, another study found that the thiazolyl hydrazone derivative, 2-[2-(4-(1H-1,2,4-Triazol-1-yl)benzylidene)hydrazinyl]-4-(4-nitrophenyl)thiazole, caused a notable disturbance in the mitochondrial membrane potential of C6 rat glioma cells, with 40.2% of cells showing altered MMP. benthamdirect.com This effect was comparable to that of the well-known chemotherapy drug, cisplatin. benthamdirect.com

The effects of select thiazole analogues on mitochondrial membrane potential are detailed in the table below.

| Compound/Derivative | Cell Line | Effect on MMP |

| 7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one (PP2) | Murine lymphoma (NK/Ly) cells | Significant decrease in mitochondrial potential. ukrbiochemjournal.org |

| 2-[2-(4-(1H-1,2,4-Triazol-1-yl)benzylidene)hydrazinyl]-4-(4-nitrophenyl)thiazole | C6 rat glioma cells | Caused a 40.2% disturbance on mitochondrial membrane potential. benthamdirect.com |

| 4-Methylthiazole | HL-60 leukemia cells | Significantly disrupted mitochondrial membrane potential. researchgate.net |

In Vivo Preclinical Efficacy Studies in Animal Models

Anti-inflammatory Activity in Inflammatory Models

Thiazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical animal models. researchgate.netnih.govmdpi.com A common model used to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rats, which mimics the physiological processes of acute inflammation. ijpras.com

In one study, a series of newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were evaluated for their anti-inflammatory potential. frontiersin.org Two compounds, 5d and 5e, exhibited remarkable anti-inflammatory action in the carrageenan-induced inflammation model. frontiersin.org The activity of these compounds was dose-dependent and sustained over several hours.

The anti-inflammatory effects of these thiazole derivatives are presented in the table below.

| Compound | Animal Model | Key Findings |

| Compound 5d | Carrageenan-induced paw edema in rats | Exhibited significant percentage inhibition of edema at various doses, with up to 61.64% inhibition at 5 hours. frontiersin.org |

| Compound 5e | Carrageenan-induced paw edema in rats | Demonstrated the greatest anti-inflammatory activity, with sustained and significant inhibition of edema over 5 hours. frontiersin.org |

Analgesic and Anti-nociceptive Effects

In addition to their anti-inflammatory effects, various thiazole derivatives have been shown to possess analgesic and anti-nociceptive properties in preclinical studies. nih.gov These effects are typically evaluated using models of pain such as the hot plate test, which measures central analgesic activity, and the acetic acid-induced writhing test, which assesses peripheral analgesic effects. nih.govresearchgate.net

A study investigating a series of thiazole-piperazine derivatives found that several compounds significantly prolonged the reaction times of animals in both tail-clip and hot-plate tests, indicating centrally mediated antinociceptive activity. nih.govresearchgate.net These compounds also reduced the number of writhing behaviors in the acetic acid-induced writhing test, demonstrating peripheral antinociceptive effects. nih.govresearchgate.net The analgesic effects of these compounds were found to involve the opioidergic system. nih.govresearchgate.net

Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives also reported significant anti-nociceptive activity in the hot plate model. frontiersin.org Compounds 5d and 5e, in particular, were effective in increasing the pain threshold in a dose-dependent manner. frontiersin.org

The analgesic and anti-nociceptive effects of representative thiazole derivatives are summarized below.

| Compound/Derivative | Animal Model | Key Findings |

| Thiazole-piperazine derivatives (3a–3c, 3f, and 3g) | Tail-clip, hot-plate, and acetic acid-induced writhing tests in mice | Prolonged reaction times in central pain models and reduced writhing in a peripheral pain model, with effects mediated by the opioid system. nih.govresearchgate.net |

| Compound 5d | Hot plate test in mice | Significantly reversed the effect of thermal shocks, with a 29.62% inhibition of the pain response at a 20 mg/kg dose. frontiersin.org |

| Compound 5e | Hot plate test in mice | Changed the delay time to thermal shocks and provided a 36.99% protection against the pain response at a 20 mg/kg dose. frontiersin.org |

Structure Activity Relationship Sar Studies of 2 Acetylamino 4 2 Chloroethyl Thiazole Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring (Positions 2, 4, 5)

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. globalresearchonline.net Modifications at the C-2, C-4, and C-5 positions can significantly alter the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Position 2: The 2-amino group is a critical feature, often serving as a key hydrogen bond donor and a versatile handle for synthetic modification. researchgate.netmdpi.com The nature of the substituent on this exocyclic amine profoundly impacts selectivity and potency. For instance, in some series, an N-aryl group directs selectivity towards certain kinases. nih.gov

Position 4: The C-4 position is tolerant of a variety of substituents, which can modulate the pharmacological profile. Studies on related 2-aminothiazoles have shown that introducing a 2-pyridyl group at C-4 is essential for potent antitubercular activity, while other aryl or alkyl groups can diminish it. nih.gov In other contexts, introducing a phenyl group at the C-4 position can have a similar effect on potency as a simple methyl group. nih.gov The substituent at this position can also play a role in the compound's metabolic stability. researchgate.net

Position 5: The C-5 position is also a key site for modification. The introduction of substituents can prevent metabolic epoxidation across the C4-C5 double bond, a pathway that can lead to toxic metabolites. researchgate.net For example, the incorporation of a carboxanilide side chain at the C-5 position has been explored for its cytostatic effects. mdpi.com In other series, substitutions like bromo or chloro groups have been shown to influence antitumor activity. nih.gov

The following table summarizes the general influence of substituents at different positions of the thiazole ring based on various studies.

| Position | Type of Substituent | General Impact on Activity | Reference |

| 2 | Acyl groups, Aryl groups | Modulates potency and selectivity; affects kinase inhibition profiles. | nih.gov |

| 4 | Phenyl, Pyridyl, Alkyl | Can be critical for specific activities (e.g., antitubercular); influences metabolic stability. | researchgate.netnih.gov |

| 5 | Halogens, Carboxamides | Can reduce metabolic toxicity; modulates antitumor and cytotoxic effects. | researchgate.netnih.govmdpi.com |

Role of the Acetylamino Moiety in Biological Potency

The 2-amino group is a common feature in many biologically active thiazoles, acting as a privileged structure. researchgate.net Acetylation of this group to form the 2-acetylamino (or acetamido) moiety is a frequent strategy in medicinal chemistry to modulate a compound's properties. mdpi.comnih.gov

The acetyl group can influence several factors:

Hydrogen Bonding: The amide NH proton can act as a crucial hydrogen bond donor, interacting with key residues in target proteins like kinases. nih.gov

Metabolic Stability: The amide bond is generally stable but can be subject to hydrolysis. The nature of the acyl group can tune this stability.

Potency Modulation: The size and electronic nature of the acyl group are important for potency. One study found that extending the acyl chain from a two-carbon acetyl group to a three-carbon propanamido group improved antitumor activity, indicating that the acetylamino moiety is a key site for optimization. nih.gov

The acetylation of a 2-aminothiazole (B372263) is a fundamental synthetic step that can lead to the creation of diverse derivatives with a wide range of biological activities, including antioxidant and anticancer effects. nih.gov

Impact of the Chloroethyl Side Chain on Pharmacological Activity

The presence of a (2-chloroethyl) group at the C-4 position introduces a reactive electrophilic site into the molecule. This functional group is a well-known alkylating agent and can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins or with nucleic acids. This ability to form covalent bonds can lead to irreversible inhibition of a target, often resulting in high potency and prolonged duration of action.

While direct SAR studies on this specific side chain are limited in the available literature, its presence is significant. The chloroethyl group is a known pharmacophore in various therapeutic agents. For instance, 4-(2-chloroethyl)thiazole derivatives have been synthesized as key intermediates for APJ receptor agonists, highlighting their importance in pharmacologically active molecules. google.com The reactivity of the chloroethyl group makes it a critical component for covalent modulation of biological targets. Furthermore, it can serve as a synthetic handle for further elaboration, allowing for the attachment of larger peripheral groups to explore additional binding interactions. mdpi.com

Effects of Peripheral Substituent Modifications on Efficacy and Selectivity

Beyond the core thiazole scaffold, modifications to peripheral substituents, such as aryl rings attached to the main structure, are a cornerstone of SAR studies. These modifications are crucial for fine-tuning the efficacy and selectivity of the compounds.

For example, in many 2-aminothiazole series, a phenyl ring is attached at the C-4 or N-2 position. The substitution pattern on this phenyl ring dramatically influences biological activity:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, fluoro, chloro) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the entire molecule, affecting target binding affinity. mdpi.com For instance, para-chloro or para-methyl groups on a phenyl ring have been found to be crucial for antitumor activity in certain series. mdpi.com

Steric Effects: The size and position of substituents can dictate the molecule's ability to fit into a binding pocket. Bulky groups may either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents binding.

Positional Isomerism: The position of a substituent on a peripheral ring can be critical. One study noted that a chlorine substitution at the meta position of a phenyl ring was far superior for antimigration activity compared to a substitution at the ortho position. nih.gov

The following table provides examples of how peripheral substitutions can affect biological activity in thiazole derivatives.

| Peripheral Group Location | Substituent Type | Observed Effect on Activity | Reference |

| Phenyl ring | m,p-dimethyl | Important for cytotoxic activity. | mdpi.com |

| Phenyl ring | p-chloro / p-methyl | Crucial for antitumor activity. | mdpi.com |

| Phenyl ring | Methoxy (OCH3) | Can lead to higher anticancer activity than halogen groups. | ijper.org |

| Phenyl ring | Meta-chloro | Superior antimigration activity compared to ortho-chloro. | nih.gov |

Hybridization Strategies for Optimized Biological Profiles

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop novel therapeutic agents with improved potency, selectivity, or a multi-target profile. researchgate.net Thiazole derivatives are frequently used as scaffolds in hybridization strategies.

Common hybridization approaches include:

Bis-thiazoles: Linking two thiazole rings can lead to a significant enhancement in activity. One study demonstrated that for certain cytotoxic effects, the presence of at least two sequentially connected thiazoles was a requirement for activity. nih.gov

Fusion with Other Heterocycles: Fusing the thiazole ring with other heterocyclic systems like pyrazole (B372694) or naphthalene (B1677914) has been shown to produce compounds with potent antitumor activity. ijper.org This approach can create more rigid structures that may fit better into specific binding sites and can also introduce additional points of interaction.

Linking to Other Pharmacophores: Thiazole moieties can be linked to other known active fragments. For instance, combining a thiazole scaffold with a thiophene (B33073) moiety is an innovative strategy for developing new antifungal agents. researchgate.net This can leverage the biological advantages of both components to create a synergistic effect.

These hybridization strategies aim to create molecules with enhanced therapeutic profiles, potentially overcoming drug resistance or achieving effects that single-pharmacophore molecules cannot. researchgate.net

Computational Chemistry and Molecular Modeling in Thiazole Derivative Research

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is crucial for understanding the basis of a drug's mechanism of action.

For 2-acetylamino-4-(2-chloroethyl)thiazole, molecular docking would be employed to predict how it fits into the active sites of various therapeutically relevant protein targets. The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the receptor and scoring them based on their steric and energetic feasibility.

Tubulin: Many thiazole (B1198619) derivatives are investigated as tubulin polymerization inhibitors for anticancer applications. acs.orgnih.govnih.gov A docking study of this compound into the colchicine (B1669291) binding site of tubulin would reveal potential hydrogen bonds (e.g., with Cys241, Leu248, Asn258) and hydrophobic interactions that stabilize the complex. The acetylamino group could act as a hydrogen bond donor or acceptor, while the thiazole ring and chloroethyl group would likely engage in hydrophobic and van der Waals interactions. nih.govresearchgate.net

Cyclooxygenases (COX-1/COX-2) and Lipoxygenases (LOX): Thiazoles are also known to inhibit COX and LOX enzymes, which are key targets in inflammation. nih.govnih.gov Docking simulations would predict whether this compound binds selectively to the COX-2 isoform over COX-1, a desirable trait for reducing gastrointestinal side effects. mdpi.comsciepub.com Key interactions often involve hydrogen bonding with residues like Arg120 and Tyr355 in the active site. sciepub.com

Topoisomerases: As targets for anticancer agents, topoisomerases are enzymes that manage the topology of DNA. Thiazole derivatives have been shown to act as topoisomerase inhibitors. mdpi.comresearchgate.nettandfonline.comnih.gov Docking would elucidate the binding mode of this compound with the DNA-topoisomerase complex, identifying potential intercalative or non-intercalative binding modes and interactions with specific amino acid residues and DNA base pairs. researchgate.net

RAS p21: While specific docking studies of thiazoles with RAS p21 are less common, this critical oncology target could be explored. Docking would help identify if the compound can bind to key sites, such as the GTP/GDP binding pocket or allosteric sites, potentially disrupting its function.

Beyond predicting the binding pose, docking algorithms calculate a score, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the receptor. A lower (more negative) binding energy indicates a more stable complex and higher predicted affinity. nih.gov

For this compound, these calculations would allow for a quantitative comparison of its binding potential across different targets. For example, studies on other thiazole derivatives targeting tubulin have reported binding energies ranging from -13 to -15 kcal/mol for active compounds. nih.gov A similar strong binding energy for this compound would suggest it is a promising candidate for further investigation.

| Target Protein | Illustrative Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tubulin (Colchicine Site) | -8.5 | Cys241, Leu248, Ala316 |

| COX-2 | -9.2 | Arg120, Tyr355, Ser530 |

| 5-LOX | -7.8 | His367, His372, Phe421 |

| Topoisomerase II | -8.1 | Asp479, Arg503, DNA bases |

Note: The data in this table is illustrative and represents hypothetical outcomes of a molecular docking study for this compound to demonstrate the type of data generated.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure and properties of a molecule. These calculations provide insights into molecular stability, reactivity, and spectroscopic properties. doi.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.nettandfonline.com

For this compound, DFT calculations would reveal the distribution of these orbitals. The HOMO is likely to be localized over the electron-rich thiazole ring and the nitrogen of the acetylamino group, indicating these are the primary sites for electrophilic attack. The LUMO might be distributed across the thiazole ring and the chloroethyl moiety. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability. ekb.eg

From the HOMO-LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the tendency of electrons to escape.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

These parameters help in understanding the molecule's reactivity in biological systems. researchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

| Parameter | Definition | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |

| Electrophilicity (ω) | μ²/2η | 2.80 eV |

Note: The data in this table is illustrative and represents hypothetical outcomes of a DFT study for this compound to demonstrate the type of data generated.

In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Characteristics

ADME properties determine the pharmacokinetic profile of a drug candidate, i.e., how it moves through the body. In silico ADME prediction is a crucial step in early-stage drug discovery to filter out compounds with poor pharmacokinetic properties. nih.govnih.govtandfonline.com

For this compound, various computational models can predict key ADME parameters:

Absorption: Parameters like water solubility, human intestinal absorption (HIA), and Caco-2 cell permeability are predicted to assess oral bioavailability. Compliance with Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5) is also checked. tandfonline.com

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration, which affect the amount of free drug available to act on its target.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound might inhibit these enzymes, indicating potential for drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, models can give an indication of the likely route of excretion.

| ADME Property | Parameter | Predicted Outcome | Implication |

| Absorption | Lipinski's Rule of 5 | 0 Violations | Good potential for oral bioavailability |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut | |

| Caco-2 Permeability | Moderate | May cross cell membranes effectively | |

| Distribution | Blood-Brain Barrier | Low Penetration | Unlikely to cause central nervous system side effects |

| Plasma Protein Binding | >90% | High binding, may affect free drug concentration | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates |

Note: The data in this table is illustrative and based on typical predictions for drug-like molecules. It represents a hypothetical ADME profile for this compound.

Computational chemistry and molecular modeling offer a powerful lens through which to evaluate the therapeutic potential of this compound. Through molecular docking, it is possible to predict its binding affinity and interactions with key biological targets like tubulin and COX enzymes. Quantum chemical calculations can illuminate its electronic properties, reactivity, and stability. Finally, in silico ADME predictions provide essential insights into its likely pharmacokinetic behavior. While awaiting specific experimental validation, these computational approaches build a strong theoretical foundation, guiding future research and highlighting the potential of this thiazole derivative in the landscape of modern drug discovery.

Future Directions and Research Perspectives for 2 Acetylamino 4 2 Chloroethyl Thiazole

Rational Design and Synthesis of Advanced Analogues

The rational design of analogues of 2-Acetylamino-4-(2-chloroethyl)thiazole is a promising strategy to enhance its therapeutic potential and fine-tune its pharmacological profile. mdpi.com Research on the broader class of 2-aminothiazoles has shown that structural modifications at various positions of the thiazole (B1198619) ring can significantly impact biological activity. nih.govnih.gov

Future design strategies could focus on several key areas:

Modification of the 2-Acetylamino Group: The acetyl group can be replaced with other acyl moieties or more complex functional groups. For instance, introducing longer propanamido chains or aromatic acyl groups could modulate the compound's lipophilicity and binding interactions with target proteins. nih.gov

Bioisosteric Replacement of the 4-(2-chloroethyl) Group: The chloroethyl group is a potential alkylating agent, but its reactivity could be tailored. Replacing it with other functionalities, such as vinyl, ethynyl, or fluorinated ethyl groups, could alter its reactivity and metabolic stability.

Substitution at the 5-Position: The C(5) position of the thiazole ring is a common site for modification. Introducing small alkyl, aryl, or halogen substituents could influence the electronic properties of the ring and provide additional interaction points with biological targets. mdpi.com

The synthesis of these advanced analogues would build upon established chemical reactions. The Hantzsch thiazole synthesis remains a fundamental and widely used method for constructing the core ring system. derpharmachemica.com More advanced techniques involve multi-step sequences where the core thiazole is first synthesized and then functionalized. For example, a 2-aminothiazole (B372263) precursor can be acylated at the amino group, followed by the introduction or modification of the side chain at the C(4) position. mdpi.comnih.gov

| Modification Strategy | Rationale | Potential Synthetic Approach | Key References |

| Varying the N-acyl group | Modulate lipophilicity, hydrogen bonding capacity, and target affinity. | Acylation of the 2-aminothiazole precursor with various acid chlorides or anhydrides. | nih.gov |

| Modifying the C4 side chain | Alter reactivity, metabolic stability, and steric profile. | Cyclo-condensation reactions using α-haloketones with modified side chains. | derpharmachemica.comresearchgate.net |

| Introducing substituents at C5 | Influence electronic properties and create new binding interactions. | Hantzsch synthesis starting from appropriately substituted α-haloketones. | mdpi.com |

| Hybridization with other pharmacophores | Combine biological activities to create multi-target agents. | Coupling the thiazole core with other bioactive moieties (e.g., benzimidazole, pyrazole) via linker groups. | nih.govnih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of the 2-aminothiazole scaffold have demonstrated a remarkable diversity of biological activities, suggesting that this compound and its future analogues could be effective against a range of diseases. ontosight.airesearchgate.net While its structural features hint at potential anticancer activity through alkylation, a systematic exploration of other therapeutic areas is warranted.

Anticancer Applications: The 2-aminothiazole nucleus is present in clinically approved anticancer drugs like Dasatinib. nih.gov Analogues could be evaluated for their inhibitory activity against a wide range of cancer cell lines, including those representing breast, lung, colon, and leukemia. nih.gov Specific molecular targets to investigate include protein kinases (e.g., PI3K, mTOR), which are often dysregulated in cancer. nih.gov The chloroethyl group suggests a mechanism similar to nitrogen mustards, making DNA a primary target for investigation. researchgate.net

Antimicrobial Activity: Thiazole derivatives have shown potent activity against various bacterial and fungal pathogens. nih.govijpsr.com Future research should include screening analogues of this compound against clinically relevant microbes, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of antimicrobial action, which could involve enzyme inhibition or disruption of biofilm formation, should also be explored. nih.gov

Other Therapeutic Areas: The versatility of the thiazole scaffold extends to anti-inflammatory, antioxidant, antiviral, and antidiabetic properties. mdpi.comnih.gov Systematic screening of a library of this compound analogues could uncover novel leads in these areas. For example, their potential to scavenge free radicals or modulate inflammatory pathways could be assessed through in vitro assays. nih.govnih.gov

| Therapeutic Area | Potential Biological Target(s) | Rationale / Supporting Evidence | Key References |

| Oncology | Protein Kinases (PI3K, mTOR), DNA | The 2-aminothiazole core is a known kinase inhibitor scaffold. The chloroethyl group is a potential DNA alkylating agent. | nih.govnih.govresearchgate.net |

| Infectious Diseases | Bacterial and Fungal Enzymes, Biofilm | Thiazole derivatives exhibit broad-spectrum antimicrobial and antifungal activity. | nih.govijpsr.comnih.gov |